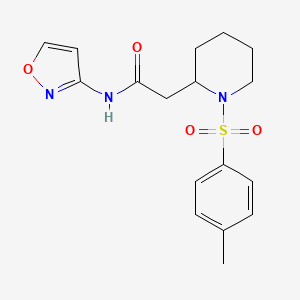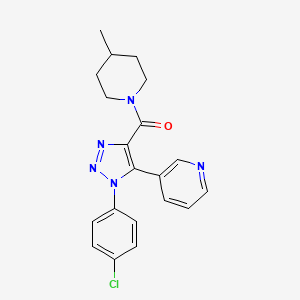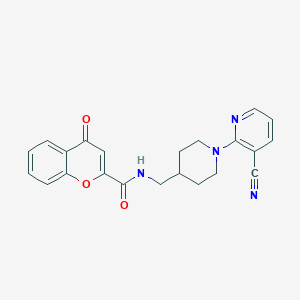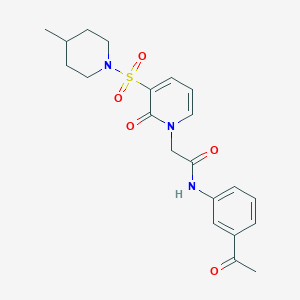![molecular formula C11H11F3N2O B2859673 N-[(2,3-dihydro-1H-indol-2-yl)methyl]-2,2,2-trifluoroacetamide CAS No. 1909326-16-4](/img/structure/B2859673.png)
N-[(2,3-dihydro-1H-indol-2-yl)methyl]-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indoles are a significant class of heterocyclic compounds, which are prevalent in many natural products and drugs . The specific compound you’re asking about seems to be a derivative of indole, with additional functional groups attached to it.
Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis
Indoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus, and the solubility can be determined using various solvents .Wissenschaftliche Forschungsanwendungen
Role in Synthesis of Indole Derivatives
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The compound “N-[(2,3-dihydro-1H-indol-2-yl)methyl]-2,2,2-trifluoroacetamide” can be used in the synthesis of indole derivatives .
Application in Cancer Treatment
Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . Therefore, “N-[(2,3-dihydro-1H-indol-2-yl)methyl]-2,2,2-trifluoroacetamide” could potentially be used in cancer treatment .
Use in Microbial Treatment
Indole derivatives have shown effectiveness in treating microbes . This suggests that “N-[(2,3-dihydro-1H-indol-2-yl)methyl]-2,2,2-trifluoroacetamide” could be used in microbial treatment .
Potential in Treating Various Disorders
Indole derivatives have been used to treat different types of disorders in the human body . This implies that “N-[(2,3-dihydro-1H-indol-2-yl)methyl]-2,2,2-trifluoroacetamide” could be used in treating various disorders .
Antiviral Activity
Indole derivatives possess various biological activities, including antiviral activity . Therefore, “N-[(2,3-dihydro-1H-indol-2-yl)methyl]-2,2,2-trifluoroacetamide” could potentially be used as an antiviral agent .
Anti-inflammatory Activity
Indole derivatives have shown anti-inflammatory activity . This suggests that “N-[(2,3-dihydro-1H-indol-2-yl)methyl]-2,2,2-trifluoroacetamide” could be used as an anti-inflammatory agent .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-indol-2-ylmethyl)-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)10(17)15-6-8-5-7-3-1-2-4-9(7)16-8/h1-4,8,16H,5-6H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEXPODRFRXERJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)CNC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-dihydro-1H-indol-2-yl)methyl]-2,2,2-trifluoroacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]propanamide](/img/structure/B2859590.png)

![1-[1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2859594.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2859597.png)
![7-azepan-1-yl-1-butyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2859599.png)
![N'-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B2859600.png)
![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2859601.png)
![[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2859602.png)


![N-{3-[(cyanomethyl)(cyclopropyl)carbamoyl]phenyl}-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2859611.png)

